molecular formula C9H14F3NO5 B1426273 Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate CAS No. 1111640-52-8

Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate

Cat. No. B1426273
M. Wt: 273.21 g/mol
InChI Key: FTIOJRCDISXDJP-UHFFFAOYSA-N
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Description

Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate is a chemical compound with the CAS Number: 1111640-52-8. Its molecular weight is 273.21 . The IUPAC name for this compound is ethyl 2-morpholinecarboxylate trifluoroacetate .


Molecular Structure Analysis

The InChI code for Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate is 1S/C7H13NO3.C2HF3O2/c1-2-10-7(9)6-5-8-3-4-11-6;3-2(4,5)1(6)7/h6,8H,2-5H2,1H3;(H,6,7) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Gewald Synthesis

Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate is used in the Gewald synthesis of 2-aminothiophenes. This process involves the one-pot reaction of aryl alkyl ketones with ethyl cyanoacetate and elemental sulfur in the presence of morpholinium acetate and excess morpholine, yielding 2-aminothiophene-3-carboxylates with various aryl groups (Tormyshev et al., 2006).

One-Pot Synthesis of Dihydropyrano[2,3-c]pyrazoles

Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate is involved in a one-pot, four-component synthesis process. This method uses ethyl acetoacetate, hydrazine hydrate, aldehydes, and malononitrile with morpholine triflate (MorT) as a catalyst to produce dihydropyrano[2,3-c]pyrazoles. The reaction avoids the use of environmentally hazardous solvents, making it valuable for both academia and industry (Zhou, Li, & Su, 2016).

Organocatalytic Direct C3 Alkenylation of Indoles

This compound acts as an efficient catalyst in the organocatalytic direct C3 alkenylation of indoles with α,β-unsaturated aldehydes. Morpholine trifluoroacetic acid salt is used in this oxidative dehydrogenative reaction, notable for its simplicity and practicality (Xiang et al., 2011).

Synthesis of Fluorobenzopyran-4(2)-ones

Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate plays a role in the synthesis of fluorobenzopyran-4(2)-ones. This involves the preparation of ethyl 2-(2-methoxy-3,4,5,6-tetrafluorobenzoyl)-3-oxobutanoate and its derivatives, followed by cyclization to yield substituted chromones (Kisil et al., 2001).

Electrochemical Fluorination

The compound is utilized in the electrochemical fluorination of carboxylic acids containing a morpholino group. This process yields perfluoroacid fluorides with a perfluoromorpholino group, with the yield influenced by α-bond cleavage of the carboxylic acid and the kind of alkyl group in the carboxylic acid (Abe et al., 2001).

properties

IUPAC Name

ethyl morpholine-2-carboxylate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.C2HF3O2/c1-2-10-7(9)6-5-8-3-4-11-6;3-2(4,5)1(6)7/h6,8H,2-5H2,1H3;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIOJRCDISXDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCCO1.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718481
Record name Trifluoroacetic acid--ethyl morpholine-2-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate

CAS RN

1111640-52-8
Record name Trifluoroacetic acid--ethyl morpholine-2-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate
Reactant of Route 2
Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate
Reactant of Route 3
Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate
Reactant of Route 4
Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate
Reactant of Route 5
Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate
Reactant of Route 6
Ethyl morpholine-2-carboxylate 2,2,2-trifluoroacetate

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